4-Methoxy-3-methylphenylacetonitrile chemical properties
4-Methoxy-3-methylphenylacetonitrile chemical properties
An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry and drug discovery, the true value of a chemical intermediate is measured by its versatility, predictability, and the strategic advantages it offers in the construction of complex molecular architectures. 4-Methoxy-3-methylphenylacetonitrile is one such compound. It is more than a simple nitrile; it is a carefully substituted aromatic building block where each functional group—the nitrile, the methoxy, and the methyl—plays a critical role in defining its reactivity and potential. The electron-donating nature of the methoxy and methyl groups activates the phenyl ring, influencing its reactivity in electrophilic substitution, while the nitrile group serves as a versatile handle for a wide array of chemical transformations. This guide is designed for the practicing researcher and development scientist, offering not just a compilation of data, but an integrated understanding of this reagent's properties, synthesis, and strategic application.
Core Chemical Identity and Structural Analysis
A thorough understanding of a compound begins with its unambiguous identification and an appreciation for its molecular architecture.
Nomenclature and Key Identifiers
Precise communication in science relies on standardized identifiers. The following table consolidates the key nomenclature for 4-Methoxy-3-methylphenylacetonitrile.
| Identifier | Value |
| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetonitrile[1] |
| CAS Number | 75391-57-0[1][2] |
| Molecular Formula | C₁₀H₁₁NO[1][2] |
| InChIKey | QOMACJMHUFTRJI-UHFFFAOYSA-N[1] |
| Synonyms | 2-(4-methoxy-3-methyl-phenyl)acetonitrile |
Molecular Structure
The arrangement of atoms and functional groups dictates the compound's physical and chemical behavior.
Caption: 2D structure of 4-Methoxy-3-methylphenylacetonitrile.
Physicochemical Properties
The physical properties of a compound are paramount for its practical handling, storage, and use in designing reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Exact Mass | 161.084063974 Da | [1] |
| Boiling Point | 127°C at 2 mm Hg | [2] |
| Density | 1.06 g/cm³ | [2] |
| Flash Point | 116.5°C | [2] |
| LogP | 2.07 | [2] |
| Refractive Index | 1.517 | [2] |
These properties indicate a relatively non-volatile liquid at standard temperature and pressure, with moderate lipophilicity (as suggested by the LogP value), making it soluble in many common organic solvents.
Spectral Characterization
Spectroscopic data provides the definitive structural confirmation of a synthesized compound. It is the fundamental tool for quality control and reaction monitoring.
Mass Spectrometry (GC-MS)
In electron ionization mass spectrometry, 4-Methoxy-3-methylphenylacetonitrile exhibits a clear molecular ion peak and characteristic fragmentation.
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Molecular Ion (M⁺): m/z = 161, corresponding to the molecular weight of the compound.[1]
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Major Fragment: A prominent peak is observed at m/z = 146.[1] This fragment results from the loss of a methyl group (•CH₃, 15 Da) from the methoxy substituent, a common fragmentation pathway for anisole derivatives. This is a key diagnostic peak confirming the presence of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups present in the molecule.
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Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands will be present in the 1450-1600 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic band for the aryl-alkyl ether linkage will be found in the 1230-1270 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The expected signals in a CDCl₃ solvent are as follows:
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¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.2 ppm. Their specific splitting pattern depends on their coupling constants.
-
Methylene Protons (-CH₂CN, 2H): A singlet is expected around δ 3.7 ppm.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet will be observed around δ 3.8 ppm.
-
Methyl Protons (-CH₃, 3H): A singlet will appear in the upfield region, around δ 2.2 ppm.
-
-
¹³C NMR:
-
Nitrile Carbon (-C≡N): Expected around δ 118 ppm.
-
Aromatic Carbons (6C): A set of signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield shifted.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methylene Carbon (-CH₂CN): A signal around δ 22 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 16 ppm.
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Synthesis and Experimental Protocol
The value of an intermediate is intrinsically linked to the efficiency and reliability of its synthesis. A common and logical approach involves the nucleophilic substitution of a corresponding benzyl halide.
Synthetic Workflow
The most direct synthesis involves the reaction of 4-(bromomethyl)-1-methoxy-2-methylbenzene with a cyanide salt. This is a classic Sₙ2 reaction where the cyanide anion acts as the nucleophile.
Caption: Synthetic pathway for 4-Methoxy-3-methylphenylacetonitrile.
Detailed Laboratory Protocol
This protocol is a representative procedure. Researchers must adapt it based on available equipment and perform a thorough safety assessment before execution.
Objective: To synthesize 4-Methoxy-3-methylphenylacetonitrile via nucleophilic substitution.
Reagents & Materials:
-
4-(bromomethyl)-1-methoxy-2-methylbenzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 - 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-(bromomethyl)-1-methoxy-2-methylbenzene in anhydrous DMF.
-
Addition of Cyanide: Add sodium cyanide to the solution in one portion. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates lethal hydrogen cyanide (HCN) gas.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a larger volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a liquid or low-melting solid. It can be purified by vacuum distillation to yield the final product as a clear or pale yellow liquid.[3]
Applications in Drug Development and Research
The utility of 4-Methoxy-3-methylphenylacetonitrile lies in its role as a versatile intermediate.
-
Precursor to Phenylacetic Acids and Amides: The nitrile group can be readily hydrolyzed under acidic or basic conditions to form 4-methoxy-3-methylphenylacetic acid or its corresponding amide. These phenylacetic acid derivatives are common structural motifs in pharmaceuticals, particularly in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Synthesis of Phenethylamines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 2-(4-methoxy-3-methylphenyl)ethanamine, a phenethylamine scaffold that is foundational to many classes of psychoactive drugs and other bioactive molecules.
-
Role of the Methoxy Group: The methoxy group is a prevalent substituent in many approved drugs.[4] It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and form crucial hydrogen bond interactions with target proteins.[4] Its presence in this building block makes it an attractive starting point for medicinal chemistry campaigns.
Safety and Handling
Proper handling is critical due to the toxicity associated with the nitrile functional group and its precursors.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from strong acids, bases, and oxidizing agents.
-
Prevent spills from entering drains or water courses.
-
-
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials and foodstuffs.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, 4-Methoxy-3-methylphenylacetonitrile. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3-methylphenylacetonitrile. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: 4-METHOXYPHENYL ACETONITRILE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]
-
Atul Ltd. (2017). Technical Data Sheet: para Methoxy phenyl aceto nitrile. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
Sources
- 1. 4-Methoxy-3-methylphenylacetonitrile | C10H11NO | CID 144729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3-methylphenylacetonitrile | CAS#:75391-57-0 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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